Quinoline-1(2H)-carbaldehyde
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Overview
Description
Quinoline-1(2H)-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound has a unique structure that includes an aldehyde functional group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-1(2H)-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of quinoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the Vilsmeier-Haack reaction, where quinoline reacts with N,N-dimethylformamide and phosphorus oxychloride to form the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids or transition metal complexes are employed to facilitate the formylation process. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form quinoline-1(2H)-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-1(2H)-carboxylic acid.
Reduction: Quinoline-1(2H)-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
Quinoline-1(2H)-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of quinoline-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives can inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes in cancer cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Quinoline-1(2H)-carbaldehyde can be compared with other quinoline derivatives such as:
Quinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.
Quinoline-4-carbaldehyde: The aldehyde group at the 4-position, which affects its chemical behavior and biological activity.
Quinoline-1(2H)-methanol: The reduced form of this compound, with an alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic and research applications .
Properties
CAS No. |
61561-70-4 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2H-quinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2 |
InChI Key |
BBRVEUKQSXUATK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1C=O |
Origin of Product |
United States |
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